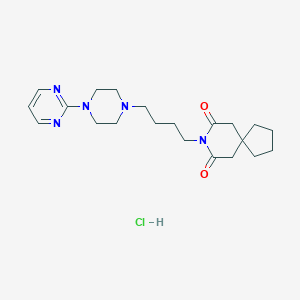
Buspirone hydrochloride
概要
説明
ブスピロン塩酸塩: は、特に汎用性不安障害などの不安障害の治療に使用される抗不安薬です。 そのユニークな構造と薬理学的プロファイルは、ベンゾジアゼピンやバルビツール酸塩などの他の抗不安薬とは異なります 。 ブスピロン塩酸塩は、セロトニン5-HT1A受容体アゴニストであり、脳内のセロトニン受容体の作用を増強します .
作用機序
ブスピロン塩酸塩は、セロトニン5-HT1A受容体において部分アゴニストとして作用することにより、その効果を発揮します。 この作用により脳内のセロトニン活性が増加し、不安症状の軽減に役立ちます 。 ベンゾジアゼピンとは異なり、ブスピロン塩酸塩は、抗けいれん作用、鎮静作用、筋肉弛緩作用を示しません 。 また、ドーパミン経路とノルアドレナリン経路にも影響を与え、抗不安効果に貢献しています .
生化学分析
Biochemical Properties
Buspirone hydrochloride interacts with several enzymes, proteins, and other biomolecules. Its primary interaction is with the 5-HT1A receptor, a subtype of the serotonin receptor. This compound acts as a partial agonist at this receptor, meaning it binds to the receptor and triggers a response, but not to the same extent as a full agonist .
Cellular Effects
This compound has various effects on cells and cellular processes. By binding to the 5-HT1A receptor, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. The activation of the 5-HT1A receptor can lead to changes in cyclic adenosine monophosphate (cAMP) production, protein kinase A activity, and gene transcription .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and induces a conformational change, leading to a cascade of intracellular events. These events can include inhibition or activation of enzymes, changes in ion channel permeability, and alterations in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses may have a threshold effect, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system, specifically the CYP3A4 enzyme. This metabolism results in several metabolites, including 5-hydroxybuspirone and 6-hydroxybuspirone .
Transport and Distribution
This compound is distributed throughout the body after oral administration. It is highly protein-bound in plasma, primarily to albumin and α1-acid glycoprotein .
Subcellular Localization
This compound, as a small molecule drug, does not have a specific subcellular localization. Its target, the 5-HT1A receptor, is located in the cell membrane. Upon binding to the receptor, this compound can influence the activity and function of the receptor and associated intracellular signaling pathways .
準備方法
合成経路と反応条件: ブスピロン塩酸塩の合成は、一般的に1-(2-ピリミジル)ピペラジンを3-クロロ-1-シアノプロパンでアルキル化して中間体を生成することから始まります。 この中間体は、さらに反応させてブスピロンを生成します .
工業生産方法: ブスピロン塩酸塩の工業生産には、同様の合成経路が使用されますが、規模が大きくなります。 このプロセスには、最終製品が医薬品規格を満たすことを保証するための厳格な精製工程が含まれます .
化学反応の分析
反応の種類: ブスピロン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を起こします .
一般的な試薬と条件:
酸化: 一般的に過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 一般的に水素化リチウムアルミニウムなどの還元剤を使用します。
主要な生成物: これらの反応から生成される主要な生成物は、使用される試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元により脱ヒドロキシル化化合物が生成される場合があります .
科学研究への応用
ブスピロン塩酸塩は、幅広い科学研究への応用があります。
科学的研究の応用
Buspirone Hydrochloride has a wide range of scientific research applications:
類似化合物との比較
類似化合物:
アルプラゾラム: 不安障害やパニック障害に使用されるベンゾジアゼピンです。
ジアゼパム: ブスピロン塩酸塩と比較して、半減期が長く、同様の用途を持つ別のベンゾジアゼピンです.
クロナゼパム: 不安障害やてんかん発作に使用され、鎮静効果も持ちます.
ブスピロン塩酸塩の独自性: ブスピロン塩酸塩は、ベンゾジアゼピンに見られる鎮静作用や筋肉弛緩作用なしに、セロトニン受容体に対して選択的に作用するという点で独自性があります。 これは、鎮静作用や依存のリスクなしに抗不安治療を必要とする患者にとって、好ましい選択肢となっています .
特性
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLFGYGYQXUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037193 | |
| Record name | Buspirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-08-2 | |
| Record name | Buspirone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buspirone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Buspirone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buspirone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Buspirone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUSPIRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Buspirone Hydrochloride?
A1: While the exact mechanism of action for this compound's anxiolytic effects remains unclear, research suggests it doesn't primarily function through the benzodiazepine-gamma-aminobutyric acid-chloride ionophore complex like traditional benzodiazepines []. Studies indicate potential interactions with serotonin receptors, specifically as an agonist of the 5-HT1A receptor subtype [].
Q2: Can this compound impact hormone secretion?
A2: Research shows this compound can elevate both prolactin and growth hormone levels in humans. The increase in prolactin might be linked to dopamine antagonist effects at the pituitary gland. Conversely, a dopamine agonist action in the hypothalamus could explain the growth hormone elevation [].
Q3: What is the chemical structure and molecular formula of this compound?
A3: this compound is an azaspirodecanedione derivative. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride [, ].
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 422 g/mol [].
Q5: Are there any spectroscopic techniques commonly used to analyze this compound?
A5: Yes, several spectroscopic techniques are employed for this compound analysis. UV spectrophotometry is commonly used, with a maximum absorption wavelength (λmax) of 239 nm observed in a 50% aqueous methanol solution []. Additionally, 1H and 13C solid-state NMR spectroscopy can differentiate between polymorphic forms of the drug [].
Q6: Is this compound stable in solid form?
A6: Studies have investigated the stability of this compound in its solid form []. While generally stable, exposure to certain conditions like heat and humidity can lead to degradation.
Q7: How does this compound behave in different pH environments?
A7: Research indicates that the release rate of this compound from sustained-release tablets is not significantly impacted by the pH of the dissolution medium []. This suggests stability across a range of pH values.
Q8: What is the typical bioavailability of this compound after oral administration?
A8: this compound has a low oral bioavailability of approximately 4%, primarily attributed to extensive first-pass metabolism [, ].
Q9: What strategies have been explored to improve the bioavailability of this compound?
A9: Numerous approaches have been investigated to enhance this compound bioavailability, including:
- Intranasal Delivery: Formulating this compound into nasal gel sprays [] or nanovesicular gels [] bypasses first-pass metabolism and has demonstrated improved bioavailability in animal models.
- Microemulsions: Oil-in-water microemulsions designed for intranasal delivery have shown promise in increasing this compound bioavailability in rats [].
- Buccal Delivery: Developing controlled-release effervescent buccal discs using polymers like HPMC has been explored to enhance drug permeation and absorption [].
- Sustained-Release Formulations: Creating sustained-release tablets using polymers like HPMC [, , ] or incorporating poly-ε-caprolactone (PCL) [] aims to prolong drug release and improve bioavailability.
Q10: What types of polymers have been investigated for this compound sustained-release formulations?
A10: Various polymers have been studied for their potential in controlling this compound release, including:
- Hydroxypropyl Methylcellulose (HPMC): This hydrophilic polymer is widely used in sustained-release formulations and has been successfully employed in this compound tablets [, , ].
- Poly-ε-caprolactone (PCL): PCL is a biodegradable and biocompatible polymer that has shown promise in extending the release of this compound from tablets [].
- Carbopol 934P: This polymer, known for its mucoadhesive properties, has been used in combination with HPMC to further control drug release from this compound tablets [].
Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A11: Several methods are employed for the quantitative analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for determining this compound concentrations in plasma samples [, ] and pharmaceutical formulations [, ]. Ion-pair RP-HPLC is another variant employed for assaying sustained-release tablets [].
- Spectrophotometry: This method, relying on the drug's UV absorbance, offers a simple and rapid approach for content determination in solutions, formulations [], and biological samples [].
Q12: Are there any electrochemical methods used for this compound analysis?
A12: Yes, flow injection analysis, utilizing tubular membrane ion-selective electrodes and coated wires, provides a sensitive approach for this compound determination []. Conductometric titration is another electrochemical method used for this purpose.
Q13: Have there been any preclinical studies investigating the potential toxicity of this compound?
A13: Yes, reproductive and developmental toxicity studies have been conducted in rats, administering this compound orally during fetal organogenesis [] and perinatal/lactation periods []. These studies identified a no-effect dose level and provided valuable insights into potential risks.
Q14: What histological changes were observed in rat fetuses exposed to this compound?
A14: In studies where pregnant rats received this compound, fetal examinations revealed various histological changes. Notably, alterations were observed in the kidneys [], pancreas [], and cerebellum []. These findings highlight the importance of careful consideration regarding this compound use during pregnancy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

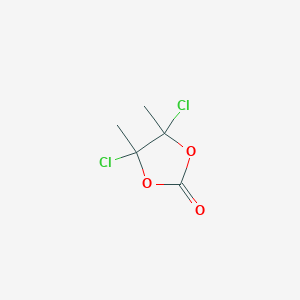

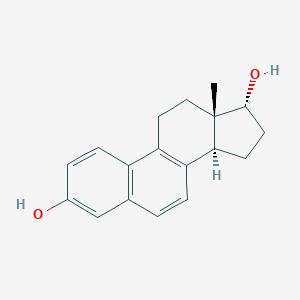
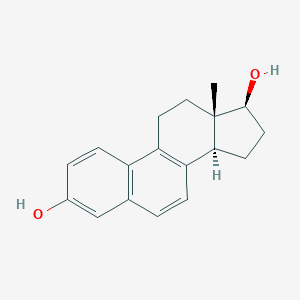
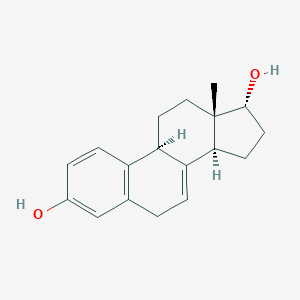
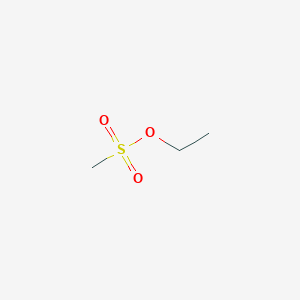
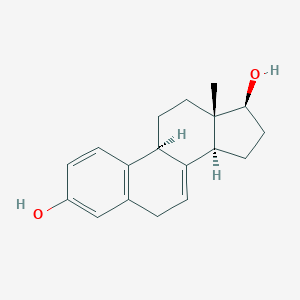

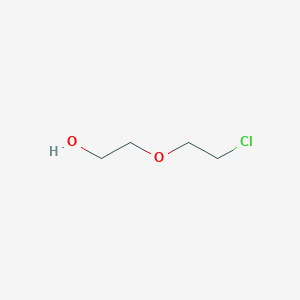


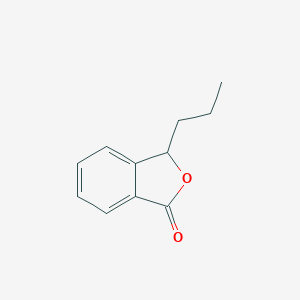
![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)
